1-(Butylsulfonyl)piperidine-3-carboxylic acid

Description

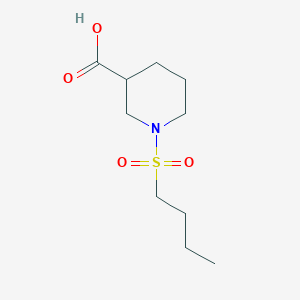

1-(Butylsulfonyl)piperidine-3-carboxylic acid is a piperidine derivative featuring a butylsulfonyl substituent at the 1-position and a carboxylic acid group at the 3-position.

Properties

IUPAC Name |

1-butylsulfonylpiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4S/c1-2-3-7-16(14,15)11-6-4-5-9(8-11)10(12)13/h9H,2-8H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JROBQIFLLHROKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)N1CCCC(C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Butylsulfonyl)piperidine-3-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with piperidine, which is functionalized at the 3-position to introduce a carboxylic acid group.

Sulfonylation: The butylsulfonyl group is introduced through a sulfonylation reaction, where a butylsulfonyl chloride reacts with the piperidine derivative under basic conditions.

Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(Butylsulfonyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity

Research has indicated that derivatives of piperidine compounds, including those similar to 1-(Butylsulfonyl)piperidine-3-carboxylic acid, exhibit antiviral properties. For instance, a study highlighted the effectiveness of 1,4,4-trisubstituted piperidines against various viruses, including influenza and coronaviruses. These compounds showed promising activity in inhibiting viral replication, suggesting potential applications in developing antiviral medications .

Neuropharmacology

Compounds with a piperidine structure have been explored for their effects on neurotransmitter systems. Specifically, derivatives can influence gamma-aminobutyric acid (GABA) uptake, which is critical in treating neurological disorders. The ability to modify the piperidine ring allows for the development of targeted therapies for conditions such as anxiety and epilepsy .

Synthetic Applications

Building Blocks for Chiral Drugs

this compound serves as a versatile building block in the synthesis of chiral drugs. The compound's functional groups facilitate various chemical reactions, enabling the creation of complex molecules necessary for pharmaceutical applications. For example, it can be converted into β-keto esters or other derivatives that serve as intermediates in drug synthesis .

Synthesis of Novel Heterocycles

The compound has been utilized in synthesizing novel heterocyclic amino acids. By modifying the piperidine structure, researchers can create new compounds with distinct biological activities. This approach is particularly valuable in developing new therapeutic agents with specific action mechanisms .

Case Studies

Mechanism of Action

The mechanism of action of 1-(Butylsulfonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The carboxylic acid group can also participate in hydrogen bonding and ionic interactions, affecting the compound’s overall bioactivity .

Comparison with Similar Compounds

Key structural analogs differ in their sulfonyl substituents, which influence physicochemical properties, stability, and biological activity. Below is a detailed comparison based on available evidence:

Structural and Physicochemical Properties

Key Observations:

- Heterocyclic Substituents : Pyrazole-based sulfonyl groups (e.g., 1,3-dimethylpyrazole) introduce steric bulk and electronic effects, which may alter receptor binding or metabolic stability .

- Aromatic vs. Aliphatic : Phenylsulfonyl derivatives (e.g., CAS 88111-90-4) are more hydrophobic than aliphatic analogs, influencing solubility and aggregation behavior .

Pharmacological and Stability Considerations

- Prodrug Potential: Nipecotic acid prodrugs (e.g., tert-butoxycarbonyl-protected derivatives) demonstrate enhanced stability and controlled release profiles, a strategy applicable to sulfonyl-piperidine analogs .

- Metabolic Stability : Fluorinated derivatives (e.g., 3-fluoropiperidine-3-carboxylic acid) may resist oxidative metabolism, extending half-life in biological systems .

- Safety Profiles : Compounds like 1-(4-isopropylbenzyl)piperidine-3-carboxylic acid hydrochloride (CAS MFCD06800870) are classified as irritants (Xi), suggesting sulfonyl-piperidine derivatives require careful handling .

Biological Activity

1-(Butylsulfonyl)piperidine-3-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant research findings.

- Molecular Formula : C10H19NO4S

- Molecular Weight : 249.33 g/mol

- Structure : The compound features a piperidine ring substituted with a butylsulfonyl group and a carboxylic acid moiety, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The sulfonyl group enhances the compound's lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects, including:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Anti-inflammatory Properties : There is evidence indicating potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.

- Neuroprotective Effects : Some studies have suggested that the compound may have neuroprotective properties, making it a candidate for further exploration in neurodegenerative diseases.

Data Table: Summary of Biological Activities

Study 1: Enzyme Inhibition

In a study examining the inhibitory effects on metabolic enzymes, this compound was tested against various enzyme assays. The results indicated a significant inhibition rate, suggesting its potential as a therapeutic agent in metabolic disorders.

Study 2: Anti-inflammatory Effects

A separate investigation focused on the anti-inflammatory properties of the compound. In vitro tests demonstrated that treatment with this compound reduced the production of pro-inflammatory cytokines in cultured macrophages. This finding supports its potential use in inflammatory diseases.

Study 3: Neuroprotection

Neuroprotective effects were evaluated using neuronal cell cultures exposed to oxidative stress. The compound showed a marked reduction in cell death compared to controls, indicating its potential role in protecting neurons from damage associated with neurodegenerative conditions.

Q & A

Q. What are the recommended analytical techniques to confirm the identity and purity of 1-(butylsulfonyl)piperidine-3-carboxylic acid in synthetic batches?

To confirm identity, use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify structural features such as the piperidine ring, butylsulfonyl group, and carboxylic acid moiety. High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment, targeting ≥95% purity for reproducible biological assays . Mass spectrometry (MS) should validate the molecular ion peak (e.g., [M+H]⁺) against the theoretical molecular weight. For salts or impurities, ion chromatography or inductively coupled plasma mass spectrometry (ICP-MS) may be required if counterions (e.g., TFA) are present .

Q. How should researchers handle solubility challenges during in vitro assays with this compound?

Solubility in aqueous buffers can be enhanced using co-solvents like dimethyl sulfoxide (DMSO) or ethanol (≤1% v/v to minimize cytotoxicity). Pre-formulation studies using dynamic light scattering (DLS) or nephelometry are advised to assess aggregation. For pH-dependent solubility, titrate with NaOH or HCl to deprotonate the carboxylic acid group (pKa ~4-5). If precipitation occurs during dilution, consider lipid-based formulations (e.g., cyclodextrins) .

Q. What safety precautions are critical when working with this compound?

Refer to GHS hazard classifications (e.g., H302: harmful if swallowed; H315/H319: skin/eye irritation). Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of fine particles. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention immediately. Store at room temperature in a desiccator to prevent hydrolysis of the sulfonyl group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

Focus on modifying the butylsulfonyl group and piperidine ring:

- Butyl chain : Test shorter (methyl, ethyl) or branched (isobutyl) analogs to evaluate steric effects on target binding.

- Sulfonyl group : Replace with sulfonamide or sulfonic acid to modulate polarity and hydrogen-bonding capacity.

- Carboxylic acid : Explore ester or amide derivatives to alter membrane permeability and metabolic stability.

Use computational docking (e.g., AutoDock Vina) to predict interactions with targets like ion channels or enzymes. Validate with in vitro assays (e.g., hERG binding assays for cardiotoxicity profiling) .

Q. What strategies resolve contradictions in biological activity data across different batches or studies?

- Batch variability : Analyze impurities (e.g., residual solvents, byproducts) via HPLC-MS and correlate with bioassay outcomes. For example, TFA counterions in some batches may interfere with cell-based assays .

- Assay conditions : Standardize buffer pH, temperature, and incubation time. Use internal controls (e.g., reference inhibitors) to normalize inter-experimental variability.

- Target selectivity : Confirm off-target effects using orthogonal assays (e.g., radioligand binding vs. functional electrophysiology for ion channels) .

Q. How can computational modeling predict the metabolic stability of this compound?

Use in silico tools like SwissADME or StarDrop to:

- Predict cytochrome P450 (CYP) metabolism sites (e.g., oxidation of the piperidine ring).

- Estimate clearance rates using hepatic microsomal stability models.

- Identify potential reactive metabolites (e.g., sulfonyl radical intermediates) with tools like Meteor Nexus. Validate predictions with in vitro hepatocyte assays .

Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?

- Target engagement : Use photoaffinity labeling with a radiolabeled or fluorescent analog to confirm binding to the intended protein.

- Pathway analysis : Combine RNA sequencing and proteomics to identify downstream signaling effects (e.g., MAPK/ERK modulation).

- In vivo models : Test efficacy in disease-relevant animal models (e.g., neuropathic pain models for ion channel targets) with pharmacokinetic monitoring of plasma and tissue concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.